Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a methoxy group (OCH3), a sulfonyl group (SO2), and a carboxylate group (COO-). These functional groups could potentially give the compound various chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyridazine ring would likely be planar due to the sp2 hybridization of the carbon and nitrogen atoms. The other groups would add to the complexity of the structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present. For example, the pyridazine ring might undergo reactions such as electrophilic substitution. The sulfonyl group could potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it might have a certain solubility in water based on the polar and nonpolar groups present. Its melting and boiling points would also depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis of Complex Molecules
The compound serves as a versatile intermediate in the synthesis of complex molecules, demonstrating its utility in creating novel chemical structures. Research has focused on its role in synthesizing metabolites and other derivatives through efficient and convenient synthesis processes. For instance, Mizuno et al. (2006) describe the synthesis of metabolites of a related compound, showcasing the use of protective groups for Friedel–Crafts reactions to achieve high yields of novel compounds (M. Mizuno, M. Yamashita, Y. Sawai, K. Nakamoto, Mitsutaka Goto, 2006). Similarly, experiments on pyran derivatives for acid corrosion reveal the synthesis and characterization of related compounds, highlighting their application in corrosion inhibition studies (J. Saranya, F. Benhiba, N. Anusuya, R. Subbiah, A. Zarrouk, S. Chitra, 2020).
Antimicrobial Activity
Research into the antimicrobial properties of derivatives of Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has led to the discovery of compounds with significant antibacterial and antifungal activities. Sarvaiya et al. (2019) synthesized compounds that were evaluated for their antimicrobial effectiveness against various bacteria and fungi, demonstrating the potential of these derivatives in developing new antimicrobial agents (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).
Application in Corrosion Inhibition
The derivatives of this compound have been studied for their application in corrosion inhibition, particularly in protecting metals against corrosion in acidic environments. The study by Saranya et al. (2020) highlights the efficiency of pyran derivatives in mitigating mild steel corrosion in sulfuric acid solution, providing insight into the potential industrial applications of these compounds (J. Saranya, F. Benhiba, N. Anusuya, R. Subbiah, A. Zarrouk, S. Chitra, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7S/c1-4-29-21(25)20-18(30-31(26,27)17-11-9-16(28-3)10-12-17)13-19(24)23(22-20)15-7-5-14(2)6-8-15/h5-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTVMWSWCCPGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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